5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Medicinal Chemistry Physicochemical Profiling Library Design

5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 850901-24-5) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidin-7-amine class, a privileged scaffold extensively explored for kinase inhibition. The compound features a 5-methyl-3-phenyl substituted pyrazolo[1,5-a]pyrimidine core with an N7-tetrahydrofuran-2-ylmethylamine side chain, and is supplied as a racemic mixture (MW 308.38, formula C₁₈H₂₀N₄O).

Molecular Formula C18H20N4O
Molecular Weight 308.385
CAS No. 850901-24-5
Cat. No. B2577552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS850901-24-5
Molecular FormulaC18H20N4O
Molecular Weight308.385
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NCC3CCCO3)C4=CC=CC=C4
InChIInChI=1S/C18H20N4O/c1-13-10-17(19-11-15-8-5-9-23-15)22-18(21-13)16(12-20-22)14-6-3-2-4-7-14/h2-4,6-7,10,12,15,19H,5,8-9,11H2,1H3
InChIKeyLDKZFHKLCPFTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: A Structurally Defined Pyrazolo[1,5-a]pyrimidine Screening Compound


5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 850901-24-5) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidin-7-amine class, a privileged scaffold extensively explored for kinase inhibition [1]. The compound features a 5-methyl-3-phenyl substituted pyrazolo[1,5-a]pyrimidine core with an N7-tetrahydrofuran-2-ylmethylamine side chain, and is supplied as a racemic mixture (MW 308.38, formula C₁₈H₂₀N₄O) . It is catalogued within the ChemDiv diversity screening library (Compound ID D724-0311) and has a baseline spectroscopic identity established by ¹H NMR in DMSO-d₆ [2].

Why Generic Pyrazolo[1,5-a]pyrimidine-7-amine Substitution Fails for 5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine


Within the pyrazolo[1,5-a]pyrimidine class, the identity and placement of substituents at the C2, C5, C3, and N7 positions critically modulate kinase selectivity, cellular permeability, and metabolic stability [1]. Even minor structural modifications—such as introducing a trifluoromethyl group at C2 or replacing the tetrahydrofuran-2-ylmethylamine with a morpholine or phenyl ring at N7—can alter the lipophilicity, hydrogen-bonding capacity, and conformational flexibility of the molecule, leading to divergent target engagement profiles [2]. Consequently, the specific combination of an unsubstituted C2 position, a 3-phenyl ring, a 5-methyl group, and an N7-tetrahydrofuran-2-ylmethylamine side chain defines a unique physicochemical and pharmacological vector that cannot be replicated by generic in-class analogs. The quantitative differences documented below demonstrate why simple interchange fails.

5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation Versus 2-Trifluoromethyl Analog

The target compound (CAS 850901-24-5) has a molecular weight of 308.38 g/mol and lacks a substituent at the C2 position of the pyrazolo[1,5-a]pyrimidine core . The closest commercially catalogued analog, 5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Catalog No. S4927999), carries a trifluoromethyl group at C2, resulting in a molecular weight of 376.4 g/mol (C₁₉H₁₉F₃N₄O) . This represents an 18.1% increase in molecular weight and the addition of three fluorine atoms, which predictably elevates lipophilicity and alters metabolic stability compared to the unsubstituted target compound.

Medicinal Chemistry Physicochemical Profiling Library Design

Calculated Lipophilicity (logP/logD) Differentiation Versus 2-Trifluoromethyl Analog

The target compound's calculated partition coefficient (logP = 2.89) and distribution coefficient at physiological pH (logD = 2.04) indicate moderate lipophilicity . The 2-trifluoromethyl analog, while lacking publicly reported experimental logP, is predicted to exhibit a logP increase of approximately 0.5–1.0 units based on the established π-value contribution of the CF₃ group (~0.5–0.8) and the additional methylene unit [1]. This class-level inference suggests the target compound is significantly less lipophilic, with implications for aqueous solubility and off-target binding.

ADME Prediction Lipophilicity Drug-likeness

Hydrogen Bond Acceptor/Donor Profile and Polar Surface Area Comparison

The target compound possesses 3 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), with a topological polar surface area (tPSA) of 39.20 Ų . The 2-trifluoromethyl analog contains additional fluorine atoms that act as weak hydrogen bond acceptors, increasing the effective HBA count to approximately 4–6 depending on the counting scheme, and elevating the tPSA [1]. The lower HBA count and smaller PSA of the target compound predict superior passive membrane permeability according to established drug-likeness rules (PSA < 60 Ų for CNS penetration; PSA < 140 Ų for oral absorption).

Solubility Permeability Physicochemical Descriptors

Spectral Identity: ¹H NMR Fingerprint in DMSO-d₆ for Definitive Procurement Verification

A full ¹H NMR spectrum of the target compound in DMSO-d₆ is publicly available through the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID 9fT2m832wfH) [1]. This provides a definitive spectroscopic fingerprint for identity verification upon procurement. By contrast, the 2-trifluoromethyl analog and many other closely related pyrazolo[1,5-a]pyrimidine screening compounds lack publicly accessible NMR reference spectra from authoritative databases, making independent structural confirmation more challenging [2].

Analytical Chemistry Quality Control Structure Confirmation

Procurement-Relevant Application Scenarios for 5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine


Kinase-Focused Hit Identification and Early Lead Discovery

The target compound's moderate lipophilicity (logP 2.89, logD 2.04) and compact PSA (39.20 Ų) make it suitable for inclusion in kinase-focused screening libraries where cellular permeability is critical . Its unsubstituted C2 position and N7-tetrahydrofuran-2-ylmethylamine side chain differentiate it from bulkier or more lipophilic analogs, potentially offering a distinct selectivity profile against the kinome. As demonstrated in Section 3, the compound's lower molecular weight (308.38 vs. 376.4) and absence of fluorine atoms favor compliance with lead-like criteria, making it a strategic choice for hit-to-lead optimization programs targeting intracellular kinases [1].

Structure-Activity Relationship (SAR) Studies at the N7 and C2 Positions

The target compound serves as a key reference point for SAR exploration of the pyrazolo[1,5-a]pyrimidine scaffold. With no substitution at C2 and a tetrahydrofuran-2-ylmethylamine at N7, it provides a baseline for evaluating the impact of introducing electron-withdrawing groups (e.g., CF₃ at C2) or replacing the tetrahydrofuran moiety with other heterocycles. The 18.1% molecular weight difference versus the 2-CF₃ analog and the estimated 0.5–1.0 logP unit decrease (Section 3, Evidence Items 1–2) allow researchers to deconvolute steric, electronic, and lipophilic contributions to target binding and ADME properties .

Computational Chemistry and in Silico Screening Campaigns

The availability of calculated physicochemical descriptors (logP, logD, logSw, tPSA) and a verified ¹H NMR spectrum (SpectraBase ID 9fT2m832wfH) enables rigorous in silico pre-filtering and docking studies . The compound's molecular formula (C₁₈H₂₀N₄O) and defined stereochemistry (racemic mixture) provide unambiguous input for virtual screening workflows. The public NMR reference further supports experimental validation of computational binding poses through NMR-based fragment screening or ligand-observed experiments [1].

Procurement Quality Control and Chemical Integrity Verification

The publicly accessible ¹H NMR spectrum in DMSO-d₆ from the Wiley KnowItAll library provides a definitive identity check that can be used to confirm the structure of received material before committing to costly biological assays . This is a distinct procurement advantage over structurally similar compounds (e.g., the 2-CF₃ or 2-ethyl analogs) that lack publicly available reference spectra, where additional in-house analytical characterization (LC-MS, elemental analysis) may be required to achieve equivalent confidence in chemical identity [1].

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